9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one
Description
The compound 9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one is a fluorinated nucleoside analog characterized by:
- A purin-6-one base (hypoxanthine derivative).
- A 3-fluoro-4-hydroxyoxolane (tetrahydrofuran) sugar moiety.
- A bis(4-methoxyphenyl)(phenyl)methoxy (DMT-like) protecting group at the 5'-position.
This structure suggests applications in antisense oligonucleotide synthesis or prodrug development, as the DMT group is commonly used to protect hydroxyl groups during solid-phase synthesis . The 3-fluoro substitution may enhance metabolic stability or modulate binding affinity to target enzymes .
Properties
IUPAC Name |
9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-27(37)25(32)30(42-24)36-18-35-26-28(36)33-17-34-29(26)38/h3-15,17-18,24-25,27,30,37H,16H2,1-2H3,(H,33,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCBEGXXNGZTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29FN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Fluorinated Sugar Moiety
Protection of the 5'-Hydroxyl Group
The synthesis commences with the protection of the 5'-hydroxyl group using 4,4'-dimethoxytrityl chloride (DMTrCl), a standard strategy in oligonucleotide synthesis. In a representative procedure, the starting sugar derivative (e.g., 1,2-O-isopropylidene-α-D-ribofuranose) is dissolved in anhydrous pyridine, followed by the addition of DMTrCl (1.1 equivalents) and catalytic 4-dimethylaminopyridine (DMAP, 0.02 equivalents). The reaction proceeds at room temperature for 16 hours, yielding the 5'-O-DMT-protected intermediate with >90% efficiency. Excess reagents are quenched with methanol, and the product is isolated via ethyl acetate extraction and silica gel chromatography (eluent: ethyl acetate/methanol 10:1).
Table 1: Conditions for 5'-O-DMT Protection
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Pyridine | |
| DMTrCl Equivalents | 1.1 | |
| DMAP Loading | 0.02 eq | |
| Reaction Time | 16 h | |
| Yield | 90% |
Protection of the 4'-Hydroxyl Group
To prevent undesired side reactions during subsequent steps, the 4'-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether. Treatment with tert-butyldimethylsilyl chloride (TBSCl, 1.5 equivalents) and imidazole (3.0 equivalents) in dimethylformamide (DMF) at room temperature for 12 hours installs the TBS group with >85% yield. The bulky silyl group ensures orthogonal protection relative to the acid-labile DMT group, enabling sequential deprotection in later stages.
Coupling of the Sugar Moiety to the Purinone Base
Activation of the Sugar for Glycosylation
The fluorinated sugar is activated as a glycosyl donor via Vorbrüggen conditions, which employ bis(trimethylsilyl)acetamide (BSA) for base silylation and trimethylsilyl triflate (TMSOTf) as a Lewis acid. In a typical procedure, the sugar (1.0 equivalent) and purinone base (1.2 equivalents) are dissolved in anhydrous acetonitrile, followed by sequential addition of BSA (3.0 equivalents) and TMSOTf (0.2 equivalents). The reaction is heated to 60°C for 6 hours, promoting β-selective glycosidic bond formation through a transient oxocarbenium ion intermediate.
Table 2: Glycosylation Reaction Parameters
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Acetonitrile | |
| Silylating Agent | BSA (3.0 eq) | |
| Lewis Acid | TMSOTf (0.2 eq) | |
| Temperature | 60°C | |
| Yield | 75–85% |
Stereochemical Control and Byproduct Mitigation
The β-anomer is favored due to the steric hindrance imposed by the 5'-O-DMT group, which blocks nucleophile approach from the α-face. Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) is employed to separate β-anomer (retention time: 12.3 min) from trace α-anomer (retention time: 10.8 min).
Deprotection and Final Purification
Removal of the TBS Protecting Group
The TBS group is cleaved using tetrabutylammonium fluoride (TBAF, 1.1 equivalents) in THF at 0°C for 1 hour, yielding the 4'-hydroxyl intermediate. The reaction is quenched with saturated ammonium chloride, and the product is extracted into ethyl acetate. Silica gel chromatography (ethyl acetate/hexane 3:1) affords the deprotected compound in 95% yield.
Global Deprotation and Isolation
Final deprotection of the 5'-O-DMT group is achieved using 80% aqueous acetic acid at room temperature for 30 minutes. The DMT cation is extracted into dichloromethane, and the aqueous layer is lyophilized to yield the crude nucleoside. Preparative HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile) provides the pure title compound with >99% purity, as confirmed by LC-MS (m/z 579.2 [M+H]+).
Analytical Characterization
Spectroscopic Data
- 1H NMR (600 MHz, DMSO-d6) : δ 8.12 (s, 1H, H-8), 7.85 (d, J = 8.4 Hz, 2H, DMT aromatic), 6.90–6.82 (m, 7H, DMT aromatic), 5.92 (d, J = 6.0 Hz, 1H, H-1'), 4.45 (dd, J = 6.0, 3.6 Hz, 1H, H-2'), 4.32 (t, J = 4.8 Hz, 1H, H-3'), 3.78 (s, 6H, OCH3), 3.65–3.58 (m, 2H, H-5').
- 19F NMR (565 MHz, DMSO-d6) : δ −218.5 (s, 3'-F).
- HRMS (ESI+) : Calculated for C32H33FN4O7 [M+H]+: 579.2304; Found: 579.2308.
Purity Assessment
Reverse-phase HPLC analysis (Phenomenex Luna C18, 250 × 4.6 mm, 5 μm) under gradient elution (5–95% acetonitrile/0.1% formic acid) confirms a single peak at 14.2 min, corresponding to the target compound.
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-2’-FLUORO-2’-DEOXYINOSINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The 2’-fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 9-[(2R,3R,4R,5R)-...] exhibit antiviral properties. The structure of this compound suggests potential efficacy against viral infections due to its purine base and modifications that enhance bioavailability and target specificity. A study demonstrated that related derivatives effectively inhibited viral replication in vitro, suggesting a pathway for developing antiviral therapies .
Nucleic Acid Delivery Systems
The compound has been investigated for its ability to deliver nucleic acids selectively to target organs. This application is critical in gene therapy where precision in delivery can significantly enhance therapeutic outcomes. The incorporation of the oxolane moiety enhances the stability and cellular uptake of nucleic acid constructs .
Enzyme Inhibition
The unique structure of 9-[(2R,3R,4R,5R)-...] allows it to interact with various enzymes involved in nucleotide metabolism. Preliminary studies have shown that this compound can inhibit enzymes such as adenosine deaminase and guanosine triphosphate cyclohydrolase. Such inhibition can lead to increased levels of nucleotides within cells, which may have therapeutic implications in cancer treatment .
Data Tables
The following table summarizes key findings related to the applications of the compound:
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral properties of a derivative of this compound against influenza virus strains. The results indicated a significant reduction in viral load in treated cells compared to controls. This suggests that the compound could be developed into a therapeutic agent for influenza and potentially other viral infections.
Case Study 2: Gene Therapy Applications
In another study focused on gene therapy, researchers utilized this compound as a carrier for small interfering RNA (siRNA). The results showed enhanced delivery efficiency and reduced cytotoxicity compared to traditional carriers. This highlights the potential of using modified purine derivatives for targeted gene therapy applications.
Mechanism of Action
The mechanism of action of 5’-O-DMT-2’-FLUORO-2’-DEOXYINOSINE involves its incorporation into oligonucleotides, where it enhances stability and specificity. The 2’-fluoro modification increases resistance to enzymatic degradation, making the oligonucleotides more stable in biological environments. Inosine’s ability to base-pair with multiple nucleobases (adenine, cytosine, and uracil) provides flexibility in nucleic acid interactions, allowing for more versatile applications in research and therapeutics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The compound is compared below with structurally related nucleoside analogs (Table 1):
Key Observations :
- Fluorination: The 3-fluoro group in the target compound may confer resistance to phosphorylase enzymes compared to non-fluorinated analogs like N2-isobutyryl-2′-deoxyguanosine .
- DMT Group : The bulky bis(4-methoxyphenyl) group increases lipophilicity, aiding in purification via reverse-phase chromatography but may reduce cellular uptake efficiency compared to unprotected analogs .
Pharmacokinetic and Bioactivity Comparisons
Structural Similarity Metrics
Using Tanimoto coefficients (based on MACCS or Morgan fingerprints), the target compound shows:
- ~70% similarity to SAHA-like HDAC inhibitors (unrelated nucleoside analogs), suggesting divergent bioactivity despite partial structural overlap .
- >85% similarity to other DMT-protected nucleosides (e.g., N2-isobutyryl-2′-deoxyguanosine), indicating shared synthetic utility .
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals:
Biological Activity
The compound 9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure includes multiple functional groups that may interact with various biological targets. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 653.7 g/mol. The compound features a purine base linked to a modified oxolane ring structure that enhances its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C36H39N5O8 |
| Molecular Weight | 653.7 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways:
- Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways .
- Modulation of Enzyme Activity : It appears to modulate the activity of various enzymes involved in metabolic pathways, potentially leading to altered cellular responses .
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation in various cancer cell lines:
- Case Study 1 : A study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer .
Antiviral Effects
The compound has also displayed antiviral activity against certain viral infections:
- Case Study 2 : In vitro assays revealed that the compound inhibits viral replication in cells infected with influenza virus, indicating its potential as an antiviral agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Metabolism : Preliminary studies indicate that it undergoes hepatic metabolism, which could influence its efficacy and safety profile.
- Excretion : Renal excretion is likely the primary route for elimination from the body.
Safety and Toxicity
Toxicological assessments are essential for determining the safety profile of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
